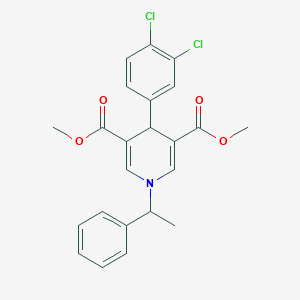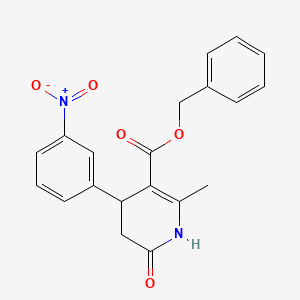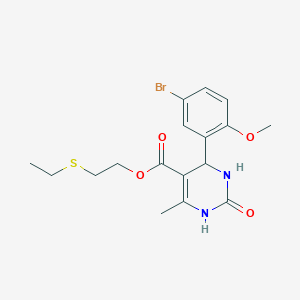
2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate
Descripción general
Descripción
2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate, also known as MPAG, is a prodrug of mycophenolic acid (MPA). MPA is an immunosuppressive drug that is commonly used in the treatment of autoimmune diseases and in organ transplant patients. MPAG is converted to MPA in the body, which then inhibits the production of purine nucleotides, leading to the suppression of immune cells.
Mecanismo De Acción
2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate is converted to MPA in the body, which then inhibits the production of purine nucleotides by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH). This leads to the suppression of immune cells, particularly T and B lymphocytes, which are involved in the rejection of transplanted organs and the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of lymphocyte proliferation and cytokine production. It has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its conversion to MPA in the body can make it difficult to control the dosage and timing of its effects. Additionally, its immunosuppressive properties can make it difficult to use in certain experiments where immune cells are needed.
Direcciones Futuras
There are several future directions for research on 2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate, including the development of more efficient synthesis methods and the investigation of its potential use in the treatment of other autoimmune diseases. Additionally, there is ongoing research on the mechanisms of action of this compound and its metabolites, which may lead to the development of more targeted immunosuppressive therapies.
Aplicaciones Científicas De Investigación
2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate has been extensively studied for its immunosuppressive properties, particularly in the context of organ transplantation. It has been shown to be effective in reducing the incidence of acute rejection in kidney, liver, and heart transplant patients. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis.
Propiedades
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-13-7-8-15(10-16(13)21(25)26)17(22)12-27-19(24)11-20-18(23)9-14-5-3-2-4-6-14/h2-8,10H,9,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOWFODQVAMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)CC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3932278.png)
![4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3932283.png)
![2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3932289.png)

![2-{[(4-allyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]thio}-1,3-benzothiazole](/img/structure/B3932296.png)



![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}pentanamide](/img/structure/B3932339.png)
![N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932340.png)
![2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3932347.png)
![methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3932353.png)

